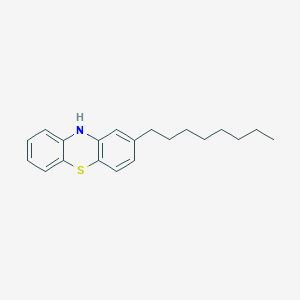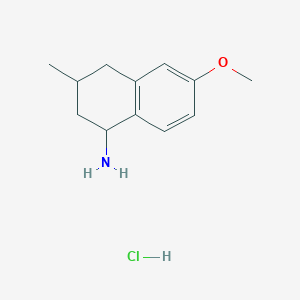![molecular formula C13H13ClN2O2 B2518588 N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide CAS No. 2411304-72-6](/img/structure/B2518588.png)
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide, also known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide induces apoptosis by activating the caspase pathway and inhibits angiogenesis by blocking the VEGF signaling pathway. In inflammation research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide inhibits NF-κB activation by preventing the degradation of IκBα and reducing the phosphorylation of IKKα/β. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to reduce tumor volume and inhibit metastasis. In inflammation research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to reduce inflammation and oxidative stress. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide also has some limitations, including its poor solubility in water and its limited bioavailability.
Orientations Futures
There are several potential future directions for N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide research. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide in different types of cancer. In inflammation research, future studies could focus on the development of novel formulations of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide with improved bioavailability. In neurological research, future studies could investigate the potential of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Méthodes De Synthèse
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with cyclopropanecarbonyl chloride to produce N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-12(17)15-9-5-6-10(14)11(7-9)16-13(18)8-3-4-8/h2,5-8H,1,3-4H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHQJMJECUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)
![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)

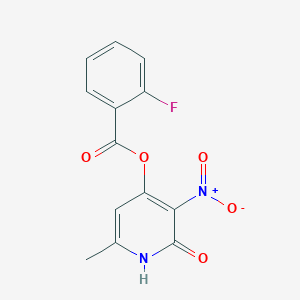

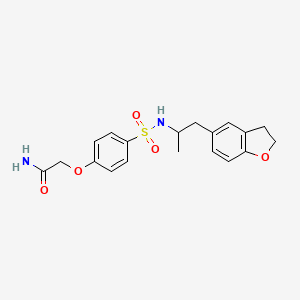
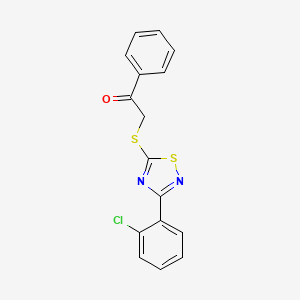
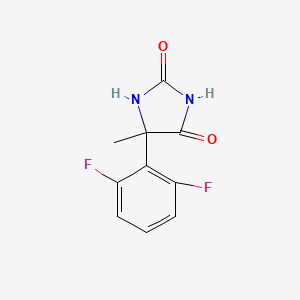
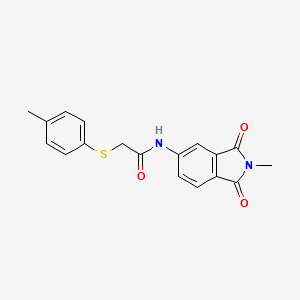
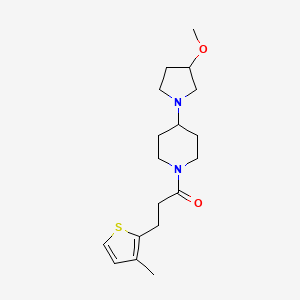
![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
